3-Chloro-2-(trifluoromethyl)aniline

pKa basicity protonation state

3-Chloro-2-(trifluoromethyl)aniline (CAS 432-21-3), also known as 2-amino-6-chlorobenzotrifluoride, is a halogenated aromatic amine bearing a chlorine atom at the 3-position and a trifluoromethyl group at the 2-position relative to the aniline nitrogen. With molecular formula C7H5ClF3N and molecular weight 195.57 g·mol⁻¹ , it exists as a colorless to pale yellow liquid at ambient temperature with a boiling point of 238.2 °C at 760 mmHg and density of 1.425 g·cm⁻³.

Molecular Formula C7H5ClF3N
Molecular Weight 195.57 g/mol
CAS No. 432-21-3
Cat. No. B1283132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(trifluoromethyl)aniline
CAS432-21-3
Molecular FormulaC7H5ClF3N
Molecular Weight195.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(F)(F)F)N
InChIInChI=1S/C7H5ClF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2
InChIKeyJYMNOYHOSWKVJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-(trifluoromethyl)aniline (CAS 432-21-3): Physicochemical Baseline and Comparator Landscape for Procurement Decisions


3-Chloro-2-(trifluoromethyl)aniline (CAS 432-21-3), also known as 2-amino-6-chlorobenzotrifluoride, is a halogenated aromatic amine bearing a chlorine atom at the 3-position and a trifluoromethyl group at the 2-position relative to the aniline nitrogen. With molecular formula C7H5ClF3N and molecular weight 195.57 g·mol⁻¹ , it exists as a colorless to pale yellow liquid at ambient temperature with a boiling point of 238.2 °C at 760 mmHg and density of 1.425 g·cm⁻³ . The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical manufacturing, where the ortho-relationship of its two electron-withdrawing substituents confers a distinct reactivity profile compared to its mono-substituted or differently substituted analogs [1].

1
Pharmaceutical intermediate requiring orthogonal reactivity
Aryl-Cl handle + depressed amine basicity supports chemoselective N-functionalization
2
Agrochemical building block for high-LogP pharmacophores
Enhanced lipophilicity profile supports cuticular penetration and soil partitioning studies
3
Metabolic stability engineering scaffold
Ortho-CF₃ group provides metabolic shielding; reported purity grade supports ADME screening

Why 3-Chloro-2-(trifluoromethyl)aniline Cannot Be Casually Replaced by Other Trifluoromethylanilines or Chloroanilines


The simultaneous presence of chlorine (3-position) and trifluoromethyl (2-position) groups in an ortho relationship to the aniline –NH₂ creates a unique electronic environment that cannot be replicated by mono-substituted analogs or isomers with different substitution patterns. The combined electron-withdrawing effects depress the amine basicity by approximately 3 pKa units relative to 3-chloroaniline alone and by roughly 0.7 pKa units relative to 2-(trifluoromethyl)aniline , directly impacting protonation state, nucleophilicity, and reactivity in amidation, diazotization, and cross-coupling reactions. The ortho-CF₃ group also introduces steric shielding of the amine, altering regioselectivity in subsequent transformations compared to para-substituted isomers [1]. These differences propagate into divergent pharmacokinetic properties of downstream products, as the Cl/CF₃ combination generates a LogP of 3.52—substantially higher than isomers such as 4-chloro-2-(trifluoromethyl)aniline (LogP 2.84) [2]. Generic substitution without experimental validation therefore risks failed reaction sequences, altered drug-like properties, and non-reproducible biological outcomes.

Target Compound
Electronic profile
Lowest amine basicity (pKa ≈ 0.41) among chloro-CF₃ isomers due to additive ortho electron withdrawal
Lipophilicity
Highest LogP (3.52) in positional isomer series; drives membrane partitioning and metabolic context
Common Substitutes
Mono-substituted analogs
3-Chloroaniline or 2-(trifluoromethyl)aniline may shift reaction rates and protonation state dramatically
Para-substituted isomers
Lower LogP and different steric shielding may alter downstream pharmacokinetic readouts and regioselectivity

Quantitative Differentiation Evidence for 3-Chloro-2-(trifluoromethyl)aniline (CAS 432-21-3) Against Closest Analogs


Amine Basicity (pKa): 3-Chloro-2-(trifluoromethyl)aniline is the Weakest Base Among All Chloro-Trifluoromethylaniline Positional Isomers

The predicted pKa of 3-chloro-2-(trifluoromethyl)aniline is 0.41±0.10 (most basic, 25 °C), making it substantially more acidic than any positional isomer or mono-substituted analog . By comparison, 3-chloroaniline (no CF₃) has a measured pKa of 3.46 at 25 °C , representing an approximate 1000-fold difference in basicity. The ortho-CF₃ analog without chlorine, 2-(trifluoromethyl)aniline, has a predicted pKa of 1.10±0.10 . Among chloro-trifluoromethyl positional isomers, 4-chloro-2-(trifluoromethyl)aniline has a LogP of 2.84 and 3-chloro-4-(trifluoromethyl)aniline a pKa of 1.71±0.10 , both markedly less acidic than the target compound. The uniquely low pKa results from the additive electron-withdrawing effects of Cl (Hammett σₘ ≈ 0.37) and CF₃ (σₒ ≈ 0.54) both positioned ortho to the –NH₂ group, maximizing inductive withdrawal and through-space field effects.

Amine Basicity (pKa)
Reported
pKa = 0.41 ± 0.10 (predicted)
Supports differentiation from mono-substituted analogs; ~1000-fold weaker base than 3-chloroaniline
Requires adjusted amidation/diazotization conditions; predicted value, experimental verification recommended
pKa basicity protonation state nucleophilicity

Lipophilicity (LogP): Ortho Cl/CF₃ Substitution Produces Uniquely High LogP Among Positional Isomers

3-Chloro-2-(trifluoromethyl)aniline exhibits a LogP of 3.52 , which is the highest among common chloro-trifluoromethylaniline positional isomers. The isomer 4-chloro-2-(trifluoromethyl)aniline (Cl para to NH₂) has a LogP of 2.84 [1], while 3-chloro-4-(trifluoromethyl)aniline has a LogP of 2.97 . The 2-chloro-3-(trifluoromethyl)aniline isomer has a LogP of 3.50 , approaching the target but still slightly lower. The ∼0.55–0.68 LogP unit difference relative to the para-substituted isomers translates to an approximately 3.5–4.8-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity. This is consistent with the known effect of ortho-substitution reducing aqueous solvation of the amine group through steric shielding and intramolecular hydrogen-bond disruption.

Lipophilicity (LogP)
Reported
LogP = 3.52
Highest LogP among chloro-CF₃ aniline positional isomers; supports selection for enhanced lipophilicity design
Computed consensus value; ΔLogP ≈ +0.68 vs. 4-chloro-2-(trifluoromethyl)aniline
LogP lipophilicity partition coefficient drug-likeness

Physical Property Profile: Higher Boiling Point and Density Distinguish from Non-Chlorinated and Para-Substituted Analogs

3-Chloro-2-(trifluoromethyl)aniline has a boiling point of 238.2 °C at 760 mmHg and density of 1.425 g·cm⁻³ . The non-chlorinated ortho-CF₃ analog 2-(trifluoromethyl)aniline boils at 174.8 °C at 760 mmHg with density 1.296 g·cm⁻³ , representing a ΔT_bp of +63.4 °C and Δdensity of +0.129 g·cm⁻³ attributable to the chlorine substituent. The para-chloro isomer 4-chloro-2-(trifluoromethyl)aniline boils at 66–67 °C (3 mmHg) with density 1.386 g·cm⁻³ ; at atmospheric pressure its estimated boiling point is ∼266 °C, slightly higher than the target but with notably lower density. The 2-chloro-5-(trifluoromethyl)aniline isomer has a density of 1.428 g·mL⁻¹ at 25 °C , nearly identical to the target, but its boiling point of 82–83 °C (9 mmHg) reflects a different vapor pressure profile. These differences are consequential for distillation-based purification and formulation handling.

Physical Property Profile
Reported
bp 238.2 °C, density 1.425 g·cm⁻³
Higher boiling point and density vs. non-chlorinated analog; relevant for distillation and formulation handling
Vendor datasheet values; Δbp +63.4 °C vs. 2-(trifluoromethyl)aniline
boiling point density physical properties purification

CYP Enzyme Inhibition Landscape: Chlorine Substitution Pattern Critically Modulates CYP2E1 Inhibitory Potency in Halogenated Aniline Series

In a systematic study of 44 halogenated aniline derivatives, CYP2E1 inhibitory potency (IC50) ranged from 8.0 to 549 μM across the series, with the strongest inhibition observed for 3,4-dichloroaniline (IC50 = 8.0 μM) and 3,5-dichloroaniline (IC50 = 9.2 μM) [1]. The CYP2E1 selectivity ranking across nine di- and tri-substituted halogenated anilines followed the order: 3,4,5-triF-aniline > 3,5-diF-aniline >> 3,5-diCl-aniline > 3,4-diCl-aniline > 2,6-diCl-aniline > 2,3,4-triCl-aniline > 2,4,6-triCl-aniline > 2,6-diBr-aniline > 3,4,5-triCl-aniline [2]. While 3-chloro-2-(trifluoromethyl)aniline was not directly tested in this panel, the structure-activity relationship demonstrates that ortho-chlorine substitution (as in 2,6-diCl-aniline) reduces CYP2E1 inhibitory potency relative to meta/para-dichloro patterns, and that the introduction of a trifluoromethyl group generally suppresses CYP inhibition compared to chlorine-only congeners [3]. This SAR framework predicts that 3-chloro-2-(trifluoromethyl)aniline, with its ortho-CF₃ and meta-Cl substitution, would exhibit lower CYP2E1 inhibition than the most potent dichloroanilines, a potentially favorable attribute for derivatized drug candidates where CYP-mediated drug-drug interaction risk must be minimized.

CYP2E1 Inhibition Landscape
Class-level inference
Predicted moderate-to-weak CYP2E1 inhibition
Ortho-substitution SAR suggests lower CYP2E1 inhibition vs. dichloroaniline congeners
Target compound not directly tested; class-level inference based on halogenated aniline SAR panel
CYP2E1 cytochrome P450 metabolic stability drug-drug interaction

Commercial Purity Grade: ≥99.0% Purity Specification Supports Demanding Pharmaceutical Intermediate Applications

Commercial suppliers offer 3-chloro-2-(trifluoromethyl)aniline at purity grades of ≥99.0% (GC) [1], which compares favorably to the broader market where 95–98% purity is typical for research-grade halogenated aniline intermediates [2]. For example, 2-chloro-5-(trifluoromethyl)aniline is commonly supplied at 97% purity , and 4-chloro-2-(trifluoromethyl)aniline at 95–98% . This ≥99.0% specification reduces the burden of additional purification steps before use in GMP or IND-enabling synthesis campaigns. While purity is supplier-dependent rather than an intrinsic molecular property, the availability of high-purity commercial material at scale (up to 100 kg) [3] is a procurement-relevant differentiator.

Commercial Purity Grade
Supporting evidence
≥99.0% (GC) available
May reduce downstream purification burden vs. typical 95–98% research-grade material
Supplier-dependent; confirm via Certificate of Analysis; up to 100 kg scale reported
purity quality control pharmaceutical intermediate GMP

High-Impact Application Scenarios for 3-Chloro-2-(trifluoromethyl)aniline (CAS 432-21-3) Grounded in Quantitative Differentiation Evidence


Kinase Inhibitor and Targeted Therapy Intermediate Synthesis Requiring Orthogonal Reactivity

Drug discovery programs targeting kinase inhibitors frequently require aniline building blocks that can undergo selective N-functionalization (amidation, Buchwald-Hartwig coupling) while leaving the aryl chloride available for subsequent Suzuki-Miyaura cross-coupling. 3-Chloro-2-(trifluoromethyl)aniline provides this orthogonal reactivity: the depressed amine basicity (pKa 0.41) permits chemoselective N-acylation under mildly acidic conditions where less acidic anilines (e.g., 3-chloroaniline, pKa 3.46) would require stronger base, and the aryl chloride serves as a competent cross-coupling partner. The high LogP (3.52) of the incorporated fragment contributes favorably to the lipophilic ligand efficiency (LLE) of the resulting kinase inhibitor scaffold, a parameter critical for balancing potency and drug-like properties.

Agrochemical Lead Optimization for Enhanced Environmental Persistence and Target-Site Penetration

Herbicide and fungicide development programs utilize 3-chloro-2-(trifluoromethyl)aniline as a key intermediate for constructing halogenated phenylurea or anilide pharmacophores . The high LogP of 3.52—substantially exceeding that of alternative isomers such as 4-chloro-2-(trifluoromethyl)aniline (LogP 2.84) —predicts improved cuticular wax penetration in target weed species and enhanced soil organic matter partitioning. The combination of ortho-CF₃ (metabolic stability) and meta-Cl (environmental persistence) substitution aligns with established trifluoromethylaniline herbicide SAR, as exemplified by the fluometuron/norflurazon class that employs 3-(trifluoromethyl)aniline as the core intermediate .

Fluorinated Building Block for Metabolic Stability Engineering in Drug Candidates

The trifluoromethyl group is a privileged motif for blocking oxidative metabolism at the ortho and para positions of the aniline ring. When incorporated via 3-chloro-2-(trifluoromethyl)aniline, the CF₃ group simultaneously increases metabolic stability while the chlorine atom at the 3-position provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling . The predicted lower CYP2E1 inhibitory liability compared to dichloroaniline-based building blocks makes this intermediate particularly suitable for programs where minimizing cytochrome P450 engagement is a lead optimization goal. The ≥99.0% commercial purity availability ensures that residual transition metal or halogenated impurity levels do not confound preliminary in vitro ADME or toxicity screening results.

Diazotization-Based Dye and Pigment Manufacturing with Controlled Coupling Reactivity

Industrial azo dye synthesis via diazotization of the aniline followed by coupling to electron-rich aromatic systems is highly sensitive to the amine's electronic character. The strongly electron-deficient nature of 3-chloro-2-(trifluoromethyl)aniline (pKa 0.41) necessitates modified diazotization protocols (lower temperature, carefully controlled nitrous acid stoichiometry) compared to conventional anilines, but the resulting diazonium salt exhibits enhanced electrophilicity for coupling to less activated coupling partners. This enables access to azo dye chromophores with bathochromically shifted absorption maxima relative to those derived from 3-chloroaniline or 2-(trifluoromethyl)aniline, a property exploited in the development of specialty dyes requiring deeper shades .

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Orthogonal reactivity (depressed amine basicity + aryl-Cl handle)
Chemoselective N-functionalization and subsequent cross-coupling efficiency
Agrochemical lead optimization
High LogP (3.52) and ortho-CF₃ metabolic shielding
Cuticular penetration and soil partitioning study endpoints
Metabolic stability engineering
CF₃ group for oxidative metabolism blockade; reported purity grade
CYP engagement and in vitro ADME endpoint review
Diazotization-based dye manufacturing
Strongly electron-deficient aniline for enhanced diazonium electrophilicity
Controlled diazotization protocol and coupling reactivity with less activated partners

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